Filanesib TFA

KSP inhibitor mitotic arrest biochemical assay

KSP inhibitor studies fail when researchers substitute unvalidated alternatives or incorrect salt forms-Filanesib TFA versus Filanesib HCl differ in MW, solubility, and stability, directly altering dose-response and PK readouts. Filanesib TFA (ARRY-520 TFA) is the definitive chemical probe for mitotic spindle and multiple myeloma research, supported by Phase 2 clinical data in relapsed/refractory disease. • KSP IC50 = 6 nM; >250× selectivity over kinases and receptors at 10 µM, minimizing off-target confounding. • p53-independent apoptosis induction-critical for p53-mutant tumor models where standard chemotherapeutics fail. • ~70 h human plasma half-life enables translational PK/PD modeling with sustained target engagement. Sourced with ≥98% purity and full Certificate of Analysis for reproducible preclinical efficacy studies.

Molecular Formula C22H23F5N4O4S
Molecular Weight 534.5
CAS No. 1781834-99-8; 885060-09-3
Cat. No. B2669723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFilanesib TFA
CAS1781834-99-8; 885060-09-3
Molecular FormulaC22H23F5N4O4S
Molecular Weight534.5
Structural Identifiers
SMILESCN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.C(=O)(C(F)(F)F)O
InChIInChI=1S/C20H22F2N4O2S.C2HF3O2/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;3-2(4,5)1(6)7/h3-5,7-10,13H,6,11-12,23H2,1-2H3;(H,6,7)/t20-;/m0./s1
InChIKeyCIJUJPVFECBUKG-BDQAORGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Filanesib TFA (CAS 1781834-99-8): Chemical Profile and Procurement Specifications for the Selective KSP Inhibitor


Filanesib TFA (also known as ARRY-520 TFA, CAS 1781834-99-8) is a small-molecule, trifluoroacetate salt of the kinesin spindle protein (KSP, also known as Eg5 or KIF11) inhibitor Filanesib (free base CAS 885060-09-3) [1]. It is a highly selective and non-competitive inhibitor of KSP, exhibiting an IC50 of 6 nM against the human enzyme in biochemical assays . Its mechanism of action, which involves inducing mitotic arrest by promoting the formation of monopolar mitotic spindles, has been investigated in Phase 1 and Phase 2 clinical trials for relapsed/refractory multiple myeloma and advanced solid tumors [2][3]. As a TFA salt, it is a distinct chemical entity with specific formulation and solubility properties compared to its free base and hydrochloride salt counterparts [1].

Scientific and Procurement Rationale Against Interchanging Filanesib TFA with Other KSP Inhibitors or Salt Forms


Substituting Filanesib TFA with another KSP inhibitor (e.g., Ispinesib or SB-743921) or an alternative salt form (e.g., Filanesib hydrochloride) is not scientifically valid and introduces significant risk to experimental reproducibility and project integrity. While all KSP inhibitors share a common target, they differ markedly in their specific biochemical potency (Ki/IC50) , selectivity profile across the kinome , and clinical development history [1]. Furthermore, the choice of salt form—Filanesib TFA versus Filanesib HCl—directly impacts physical properties critical for in vitro and in vivo studies, including molecular weight, solubility, and long-term stability [2]. Overlooking these quantifiable differences can lead to misinterpretation of dose-response relationships, altered pharmacokinetic profiles, and ultimately, failed experiments. The evidence presented below establishes the specific, data-backed differentiators that mandate the precise procurement of Filanesib TFA.

Procurement-Relevant Quantitative Differentiation Guide: Filanesib TFA vs. In-Class KSP Inhibitors and Alternative Salt Forms


Biochemical Potency Comparison: Filanesib TFA vs. Ispinesib (SB-715992) and SB-743921 for KSP Inhibition

Filanesib TFA exhibits a distinct biochemical potency profile compared to other clinically-evaluated KSP inhibitors. It inhibits human KSP with an IC50 of 6 nM . In contrast, the first-generation KSP inhibitor Ispinesib (SB-715992) demonstrates a Ki(app) of 1.7 nM , while the second-generation inhibitor SB-743921 has a reported Ki of 0.1 nM . This difference in primary target engagement provides a scientific basis for selecting the appropriate tool compound for specific experimental contexts, such as when a less potent inhibitor is desired for combination studies or a specific potency window is required.

KSP inhibitor mitotic arrest biochemical assay

Selectivity Profile of Filanesib TFA: Evidence from Broad Kinome Screening

A key differentiator for Filanesib TFA is its extensively validated selectivity profile. It has been shown to be selective for KSP when screened against a panel of over 250 other receptors and kinases at a concentration of 10 μM . This level of selectivity is a critical parameter for ensuring that observed biological effects are due to KSP inhibition rather than off-target interactions, a concern for other KSP inhibitors like SB-743921, which also demonstrates selectivity but for which a similarly broad comparative screening panel is less commonly cited .

kinase selectivity off-target effects chemical biology

Impact of Salt Form on Physical Properties: Filanesib TFA vs. Filanesib HCl

The choice between Filanesib TFA and its hydrochloride (HCl) salt form (CAS 1385020-40-5) has quantifiable consequences for experimental workflow. Filanesib TFA has a molecular weight of 534.5 g/mol [1], while Filanesib HCl has a molecular weight of 456.94 g/mol . This weight difference affects the molarity of prepared stock solutions. More critically, the salt form impacts solubility: Filanesib HCl exhibits high solubility in DMSO (≥84 mg/mL) and water (≥84 mg/mL) , whereas the TFA salt's aqueous solubility is not as consistently reported, suggesting potential formulation differences. Furthermore, the TFA salt is noted to have improved stability compared to the free base [2]. These differences directly impact the preparation of dosing solutions and long-term storage protocols.

salt selection solubility formulation

Clinical Human Pharmacokinetics of Filanesib: A Defined Half-Life for In Vivo Study Design

For researchers designing in vivo efficacy or pharmacokinetic (PK) studies, the human PK parameters of Filanesib are critical for selecting appropriate dosing schedules and predicting exposure. In a Phase 1 clinical trial, Filanesib demonstrated a long plasma half-life of approximately 70 hours following intravenous infusion [1]. This contrasts with other KSP inhibitors like SB-743921 and Ispinesib, for which human PK data is less extensively reported or indicates different terminal half-lives, thereby making Filanesib TFA the preferred choice for studies aiming to model or leverage sustained target engagement.

pharmacokinetics in vivo modeling clinical translation

Optimal Scientific and Industrial Use Cases for Filanesib TFA Based on Empirical Evidence


Investigating Synergistic Anti-Myeloma Activity with Proteasome Inhibitors

The established safety and efficacy of Filanesib in combination with proteasome inhibitors (PIs) like bortezomib and carfilzomib [1] positions Filanesib TFA as a critical tool for preclinical research into novel combination therapies for multiple myeloma. Studies have shown that Filanesib is active in bortezomib-resistant xenograft models , and Phase 1 trials have demonstrated a 29% response rate when combined with bortezomib and dexamethasone in patients refractory to PIs . Filanesib TFA is the appropriate chemical matter for replicating and extending these findings, due to the well-characterized clinical and preclinical data package associated with this specific compound.

Modeling Mitotic Arrest and Apoptosis in p53-Independent Cancer Cell Lines

Research has demonstrated that Filanesib TFA induces mitotic arrest and subsequent apoptosis through a mechanism independent of p53 status [1]. This is a critical advantage over many chemotherapeutics whose efficacy is compromised in p53-mutant or null backgrounds, which are common in advanced cancers. Studies in acute myeloid leukemia (AML) cell lines confirm that sensitivity to ARRY-520 is not significantly affected by p53 knockdown . Filanesib TFA is the optimal compound for studies focused on exploiting this vulnerability in p53-deficient tumor models.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and In Vivo Efficacy Studies

The long and well-defined human plasma half-life of approximately 70 hours for Filanesib [1] makes Filanesib TFA the preferred KSP inhibitor for designing and interpreting in vivo PK/PD studies. This property allows for less frequent dosing schedules and ensures sustained target engagement, which is critical for correlating drug exposure with anti-tumor effects in preclinical mouse models. The existence of robust clinical PK data also facilitates translational modeling efforts to predict human efficacy, a feature not as well-established for all competing KSP inhibitors.

Target Validation in Mitotic Kinesin Biology

Filanesib TFA's exceptional selectivity, validated against a panel of >250 receptors and kinases at 10 µM [1], makes it an ideal and highly reliable chemical probe for target validation studies. When seeking to definitively attribute a biological phenotype to inhibition of KSP/Eg5, the use of Filanesib TFA minimizes the risk of confounding off-target effects, which is a primary concern with less thoroughly characterized inhibitors. This is essential for generating high-confidence, reproducible data in basic mitotic spindle and cell cycle research.

Technical Documentation Hub

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